molecular formula C9H12O4 B14608126 3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester CAS No. 60891-25-0

3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester

Cat. No.: B14608126
CAS No.: 60891-25-0
M. Wt: 184.19 g/mol
InChI Key: RRFUHSVYLQHGRV-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester is a chemical compound with the molecular formula C9H12O4 It is a derivative of cyclohexene and is characterized by the presence of a carboxylic acid group, a methoxy group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester typically involves the esterification of 3-Cyclohexene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of cyclohexene, such as hydroxylated, carboxylated, and substituted cyclohexenes .

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways are still under investigation, but they are believed to involve enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester is unique due to the presence of both a methoxy and a keto group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 3-methoxy-5-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFUHSVYLQHGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)CC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448371
Record name 3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60891-25-0
Record name 3-Cyclohexene-1-carboxylic acid, 3-methoxy-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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